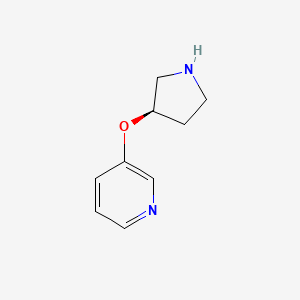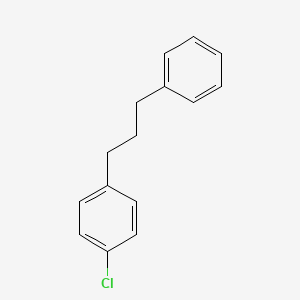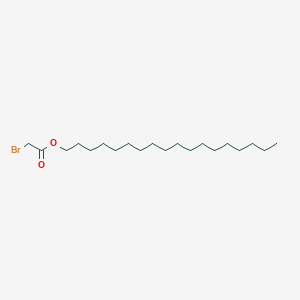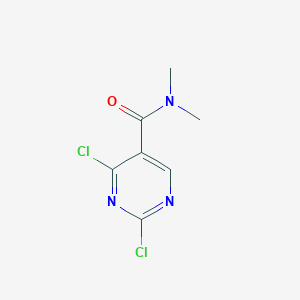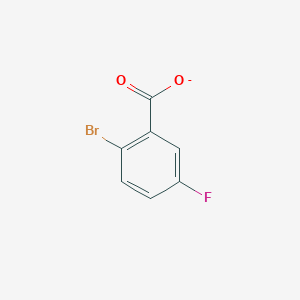![molecular formula C11H9BrN2O2 B8607199 3'-BROMO-2',3'-DIHYDROSPIRO[IMIDAZOLIDINE-4,1'-INDENE]-2,5-DIONE CAS No. 93338-17-1](/img/structure/B8607199.png)
3'-BROMO-2',3'-DIHYDROSPIRO[IMIDAZOLIDINE-4,1'-INDENE]-2,5-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione typically involves multi-step organic reactions. One common method includes the bromination of an indene derivative followed by cyclization with an imidazolidine precursor. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as tetra-n-butylammonium hydrogen sulfate .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted imidazolidine and indene derivatives, which can be further utilized in different chemical applications.
Wissenschaftliche Forschungsanwendungen
3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-3,4-dihydro-2(1H)-naphthalenone: Another brominated compound with a similar structure but different chemical properties.
5-Bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one: Shares the bromine and indene moieties but differs in the functional groups attached.
Uniqueness
3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
93338-17-1 |
|---|---|
Molekularformel |
C11H9BrN2O2 |
Molekulargewicht |
281.10 g/mol |
IUPAC-Name |
1-bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-5-11(9(15)13-10(16)14-11)7-4-2-1-3-6(7)8/h1-4,8H,5H2,(H2,13,14,15,16) |
InChI-Schlüssel |
DIJAVRLNHQUMAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2C13C(=O)NC(=O)N3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
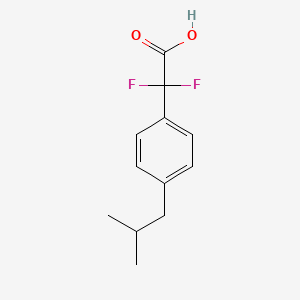
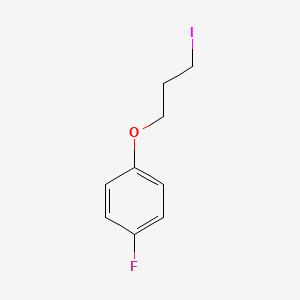
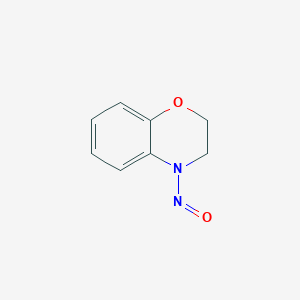
![({7-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl)amine](/img/structure/B8607132.png)


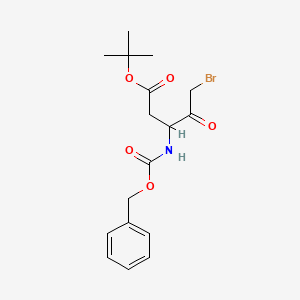
![[(3-Phenylacryloyl)oxy]acetic acid](/img/structure/B8607157.png)
